molecular formula C11H12FNO2 B2622633 4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one CAS No. 1784485-55-7

4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one

Cat. No.: B2622633
CAS No.: 1784485-55-7
M. Wt: 209.22
InChI Key: ANATXLHNPHKWLU-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a fluorophenyl group and a hydroxymethyl group attached to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzaldehyde and pyrrolidin-2-one.

    Formation of Intermediate: The first step involves the condensation of 3-fluorobenzaldehyde with pyrrolidin-2-one under basic conditions to form an intermediate compound.

    Hydroxymethylation: The intermediate is then subjected to hydroxymethylation using formaldehyde and a suitable catalyst to introduce the hydroxymethyl group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:

    Batch Reactors: Large-scale batch reactors are used to carry out the condensation and hydroxymethylation reactions.

    Continuous Flow Reactors: Continuous flow reactors may be employed for more efficient and scalable production.

    Purification: Industrial purification methods such as distillation, crystallization, and chromatography are used to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: The major product formed is 4-(3-Fluorophenyl)-4-(carboxymethyl)pyrrolidin-2-one.

    Reduction: The major product formed is 4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-ol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors, modulating their activity.

    Pathway Modulation: It may influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one
  • 4-(3-Bromophenyl)-4-(hydroxymethyl)pyrrolidin-2-one
  • 4-(3-Methylphenyl)-4-(hydroxymethyl)pyrrolidin-2-one

Uniqueness

4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

4-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-9-3-1-2-8(4-9)11(7-14)5-10(15)13-6-11/h1-4,14H,5-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANATXLHNPHKWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NCC1(CO)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784485-55-7
Record name 4-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one
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